5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features an imidazole ring, an oxazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling with the trimethoxyphenyl group under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The imidazole and oxazole rings can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Oxazole Derivatives: Compounds like oxaprozin and oxacillin contain the oxazole ring and are used in medicinal chemistry.
Trimethoxyphenyl Derivatives: Compounds like trimethoprim contain the trimethoxyphenyl group and are used as antibiotics.
Uniqueness
5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H23N5O4/c1-27-17-11-15(12-18(28-2)20(17)29-3)5-6-19-25-16(13-22)21(30-19)24-7-4-9-26-10-8-23-14-26/h5-6,8,10-12,14,24H,4,7,9H2,1-3H3/b6-5+ |
InChI Key |
MBRDFJPTSLUPIK-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Origin of Product |
United States |
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